TJU2B27NFU
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Overview
Description
TJU2B27NFU: . This compound is characterized by its unique structure, which includes a chromenyl moiety substituted with various functional groups.
Preparation Methods
The synthesis of TJU2B27NFU involves several steps, starting with the preparation of the chromenyl core. The synthetic route typically includes:
Formation of the Chromenyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Substitution:
Final Acetylation: The final step involves the acetylation of the hydroxyl groups to form the acetate esters.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
TJU2B27NFU undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using reagents such as water radical cations.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in this compound allows for electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Water radical cations, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, halogens.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction may produce alcohols or amines.
Scientific Research Applications
TJU2B27NFU has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism by which TJU2B27NFU exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
TJU2B27NFU can be compared with other similar compounds, such as:
[7-Acetyloxy-4-ethyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-8-yl]methyl acetate: A compound with a similar structure but different functional groups.
Chromenyl Derivatives: Compounds with the chromenyl core but varying substituents.
Acetate Esters: Compounds with similar ester functional groups but different core structures .
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
16797-59-4 |
---|---|
Molecular Formula |
C25H28O6 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[7-acetyloxy-4-ethyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-8-yl]methyl acetate |
InChI |
InChI=1S/C25H28O6/c1-7-19-20-12-13-22(30-16(3)27)21(14-29-15(2)26)24(20)31-25(4,5)23(19)17-8-10-18(28-6)11-9-17/h8-13H,7,14H2,1-6H3 |
InChI Key |
KHVACRWDPPJMQC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(OC2=C1C=CC(=C2COC(=O)C)OC(=O)C)(C)C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCC1=C(C(OC2=C1C=CC(=C2COC(=O)C)OC(=O)C)(C)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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